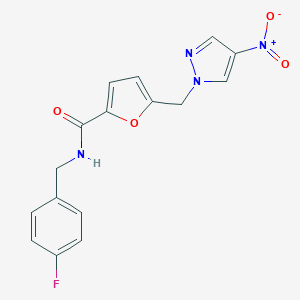
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide, also known as DNPAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide involves its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, resulting in the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has an effect on the immune system, specifically on the activation of T-cells. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its ability to inhibit the activation of NF-κB, which can be useful in studying the immune response and inflammation. However, one limitation of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential toxicity, as high doses of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide have been found to be toxic to cells.
Orientations Futures
There are several future directions for research involving 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. One direction is to further study its potential applications in the treatment of cancer, specifically in inducing apoptosis in cancer cells. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be done to study the mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been achieved using different methods, including the reaction of 2-pyridinylacetic acid with 3,5-dimethyl-4-nitropyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(2-pyridinyl) acetamide with 3,5-dimethyl-4-nitropyrazole in the presence of a palladium catalyst. These methods have been found to produce high yields of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in scientific research, specifically in the field of medicine. Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has also been found to have an effect on the immune system, specifically on the activation of T-cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide |
|---|---|
Formule moléculaire |
C12H13N5O3 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
Clé InChI |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)